molecular formula C15H12N2O4 B4154721 N-(2-benzoyl-4-nitrophenyl)acetamide

N-(2-benzoyl-4-nitrophenyl)acetamide

Cat. No.: B4154721
M. Wt: 284.27 g/mol
InChI Key: PGXLULGZZOZXRW-UHFFFAOYSA-N
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Description

N-(2-Benzoyl-4-nitrophenyl)acetamide is a nitroaromatic compound characterized by a benzoyl group at the ortho position and a nitro group at the para position of the phenyl ring, with an acetamide substituent. These derivatives are synthesized through alkylation, nitration, or substitution reactions, as seen in related compounds (e.g., ).

Properties

IUPAC Name

N-(2-benzoyl-4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4/c1-10(18)16-14-8-7-12(17(20)21)9-13(14)15(19)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGXLULGZZOZXRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-nitrophenyl)acetamide typically involves the reaction of 2-amino-5-nitrobenzophenone with bromoacetyl bromide. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-nitrophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as amino derivatives and substituted acetamides.

Scientific Research Applications

N-(2-benzoyl-4-nitrophenyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nitro group plays a crucial role in its biological activity, as it can undergo reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS No.) Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Findings/Applications
N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide (20821-91-4) 2-Chloro on acetamide C₁₅H₁₁ClN₂O₄ 318.45 Intermediate in synthesizing halogenated pharmaceuticals; no explicit bioactivity reported.
N-(2-Benzoyl-4-nitrophenyl)-2,2,2-trifluoroacetamide (313499-48-8) 2-Trifluoromethyl on acetamide C₁₅H₉F₃N₂O₄ 338.24 Enhanced lipophilicity due to fluorine atoms; potential for improved metabolic stability.
2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide (58077-08-0) 2-Azido on acetamide C₁₅H₁₁N₅O₄ 325.28 Used in click chemistry for bioconjugation; structural confirmation via IR and NMR.
N-(2-Benzoyl-4-nitrophenyl)-2-(2,6-dichlorophenyl)acetamide (366456-25-9) 2-(2,6-Dichlorophenyl) on acetamide C₂₁H₁₄Cl₂N₂O₄ 429.26 Bulkier substituent may hinder crystallinity; synthetic route optimized via column chromatography.
CDD-823953 (MolPort) 2-(4-Benzylpiperazin-1-yl) on acetamide C₂₆H₂₅N₄O₄ 457.51 Investigated as a multitarget inhibitor against Mycobacterium tuberculosis; purchased from MolPort for drug discovery.
2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide 2-Chloro on acetamide and 2-chlorobenzoyl C₁₅H₁₀Cl₂N₂O₄ 353.16 Dual halogenation enhances electrophilicity; used in agrochemical research.
N-(2-Benzoyl-4-nitrophenyl)-N-methyl-2-(4-morpholinyl)acetamide hydrochloride (419.862) N-methyl and morpholinyl on acetamide C₂₀H₂₂ClN₃O₅ 419.86 Salt formation improves solubility; crystallographic data supports planar aromatic systems.

Key Research Findings:

Structural Insights : Crystallographic studies on related nitrophenyl acetamides (e.g., N-(4-chloro-2-nitrophenyl) derivatives) reveal planar aromatic systems and intermolecular hydrogen bonding, which influence solubility and stability .

Synthetic Utility : Derivatives like the azido variant (CAS 58077-08-0) are pivotal in click chemistry applications, enabling efficient bioconjugation for drug delivery systems .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-benzoyl-4-nitrophenyl)acetamide, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer: Synthesis typically involves multi-step reactions starting from 2-benzoyl-4-nitroaniline. Acetylation is performed using acetic anhydride in glacial acetic acid under reflux. Key parameters include temperature control (80–100°C), solvent polarity, and stoichiometric ratios. Reaction progress should be monitored via thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase . Post-reaction, purification via recrystallization (e.g., ethanol/water mixtures) ensures >90% purity. Yield optimization requires avoiding nitro group reduction during synthesis.

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of This compound?

  • Methodological Answer:

  • ¹H NMR : Expect signals at δ 2.2 ppm (singlet, CH₃ from acetamide), δ 7.5–8.5 ppm (aromatic protons from benzoyl and nitrophenyl groups), and δ 10.2 ppm (amide NH).
  • ¹³C NMR : Peaks for carbonyl groups (C=O from benzoyl and acetamide) appear at ~168–170 ppm.
  • IR : Strong absorption at ~1650 cm⁻¹ (amide C=O stretch) and ~1520 cm⁻¹ (asymmetric NO₂ stretch). Discrepancies in these signals indicate impurities or incomplete acetylation .

Q. What HPLC conditions are recommended for analyzing This compound purity?

  • Methodological Answer: Use a reverse-phase C18 column (e.g., Newcrom R1) with a mobile phase of acetonitrile/water (65:35 v/v) at 1.0 mL/min flow rate. Detection at 254 nm (UV absorption for nitro and benzoyl groups). Retention time typically ~8–10 minutes. Validate method precision with spiked standards and linearity checks (R² >0.99) .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., nitro, benzoyl) influence the reactivity of This compound in nucleophilic substitution reactions?

  • Methodological Answer: The nitro group at the para position is a strong electron-withdrawing group, activating the aromatic ring for electrophilic substitution but deactivating it toward nucleophilic attacks. Computational studies (DFT calculations) can map electron density distribution. Experimentally, compare reactivity with analogs like N-(4-bromo-2-methylphenyl)-2-chloroacetamide to isolate substituent effects. Kinetic studies under varying pH and solvent polarity (e.g., DMSO vs. THF) provide mechanistic insights .

Q. What strategies resolve contradictions in reported biological activity data for This compound derivatives?

  • Methodological Answer: Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize assays using:

  • Dose-response curves : Test 0.1–100 µM concentrations.
  • Positive controls : Include reference compounds (e.g., doxorubicin for cytotoxicity).
  • Triplicate measurements : Reduce inter-experimental variability. For conflicting enzyme inhibition data, perform kinetic assays (e.g., IC₅₀, Ki) and validate via molecular docking (AutoDock Vina) to confirm binding modes .

Q. How can computational modeling predict the binding affinity of This compound with biological targets (e.g., kinases)?

  • Methodological Answer:

Ligand Preparation : Optimize geometry using Gaussian09 (B3LYP/6-31G*).

Protein Preparation : Retrieve kinase structures (PDB ID: 1ATP) and remove water/ions.

Docking : Use Glide (Schrödinger Suite) with standard precision (SP) mode.

MM-GBSA : Calculate binding free energy. Validate with experimental IC₅₀ values. Key interactions include hydrogen bonding with kinase hinge regions and π-π stacking with benzoyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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